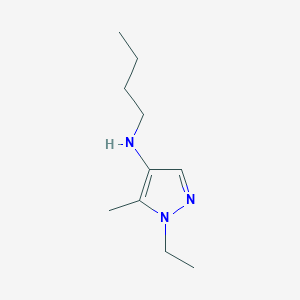![molecular formula C11H12F3NO2 B11728882 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11728882.png)
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is an organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a dioxolane ring and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine typically involves the formation of the dioxolane ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium trifluoroacetate in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups into the phenyl ring .
Wissenschaftliche Forschungsanwendungen
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dioxolane ring may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Sorafenib: A cancer treatment drug with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group.
Uniqueness
1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is unique due to the combination of the trifluoromethyl group with the dioxolane ring and methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H12F3NO2 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
[2-[3-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)16-4-5-17-10/h1-3,6H,4-5,7,15H2 |
InChI-Schlüssel |
GTHOPFUQIAZMAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CN)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


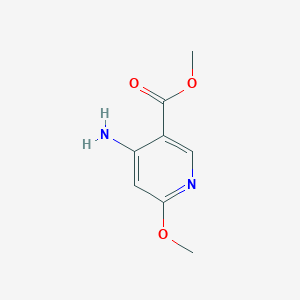
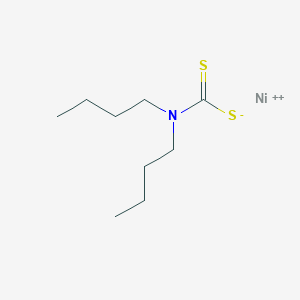
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728813.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728820.png)
![1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728842.png)

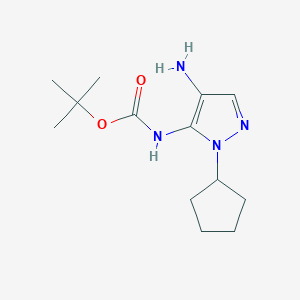
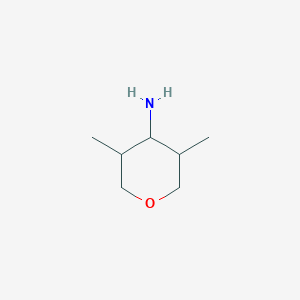
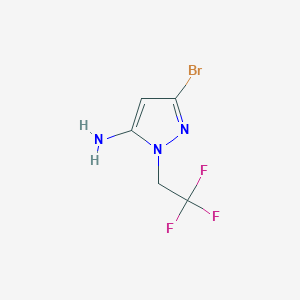
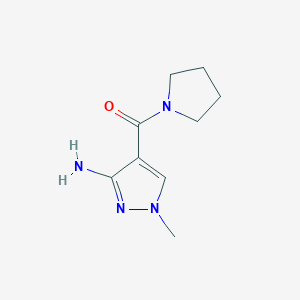
![2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B11728874.png)

